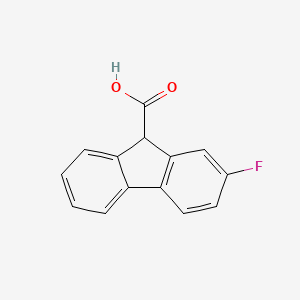

2-fluoro-9H-fluorene-9-carboxylic acid

Description

Properties

CAS No. |

97677-57-1 |

|---|---|

Molecular Formula |

C14H9FO2 |

Molecular Weight |

228.22 g/mol |

IUPAC Name |

2-fluoro-9H-fluorene-9-carboxylic acid |

InChI |

InChI=1S/C14H9FO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(14(16)17)12(10)7-8/h1-7,13H,(H,16,17) |

InChI Key |

SGPIIXLUDVARLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)F)C(C2=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

9-Fluorenone-2-carboxylic Acid (CAS 784-50-9)

- Structure : Carboxylic acid at position 2 and ketone at position 9 (C₁₄H₈O₃, MW 224.21 g/mol) .

- Key Differences : Lacks the fluorine substituent at position 2.

- Properties and Applications :

- Contrast with Target Compound : Fluorine in the target compound may increase acidity of the carboxylic acid and alter steric/electronic interactions in reactions.

9-Oxo-9H-fluorene-4-carboxylic Acid (CAS 6223-83-2)

- Structure : Carboxylic acid at position 4 and ketone at position 9 .

- Key Differences : Positional isomerism (carboxylic acid at 4 vs. 2).

- Properties and Applications: Utilized in synthesizing fluorenone carboxamides and organic semiconductors . The para-substituted carboxylic acid may exhibit different solubility and electronic conjugation compared to ortho-substituted analogs.

- Contrast with Target Compound : The fluorine at position 2 in the target compound may enhance intermolecular interactions (e.g., hydrogen bonding) and alter charge distribution.

9-Fluorenone-2,7-dicarboxylic Acid (CAS 792-26-7)

- Structure : Dicarboxylic acid at positions 2 and 7 with a ketone at position 9 .

- Key Differences : Additional carboxylic acid group at position 6.

- Contrast with Target Compound: The mono-carboxylic acid in the target compound may offer better solubility in organic solvents, while the fluorine substitution could introduce unique reactivity.

Comparison with Functionalized Fluorene Derivatives

9H-Fluorene-9-acetic Acid (CAS 6284-80-6)

- Structure : Acetic acid substituent at position 9 .

- Key Differences : Flexible acetic acid chain vs. rigid carboxylic acid directly attached to the fluorene core.

- Properties and Applications :

- Contrast with Target Compound : The direct carboxylic acid attachment in the target compound may enhance planarity and π-π stacking, beneficial for materials science applications.

Fmoc-Protected Fluorene Derivatives (e.g., CAS 2375260-39-0)

- Structure: Fmoc (fluorenylmethyloxycarbonyl) groups attached to amino acids .

- Key Differences : Complex functionalization for peptide synthesis.

- Properties and Applications :

- Contrast with Target Compound : The target compound’s fluorine and carboxylic acid may enable orthogonal reactivity in multi-step syntheses.

Fluorinated Analogs and Bioactivity

Fluoroquinolone Derivatives (e.g., 8-Fluoro-6-oxo-quinolinecarboxylic Acids)

- Structure: Fluorine at position 8 and carboxylic acid at position 3 in a quinoline scaffold .

- Key Differences : Heterocyclic core vs. fluorene.

- Properties and Applications :

- Contrast with Target Compound : The fluorine in the target compound may similarly modulate bioactivity, though specific studies are needed.

Preparation Methods

Pre-Carboxylation Fluorination

Introducing fluorine at the 2-position of fluorene prior to carboxylation is theoretically favorable due to the directing effects of substituents.

Electrophilic Fluorination

Fluorine can be introduced via electrophilic substitution using agents like Selectfluor® or F₂ gas in the presence of a Lewis acid catalyst (e.g., BF₃). However, regioselectivity at the 2-position requires careful control of reaction conditions.

Example Protocol

Nucleophilic Fluorination

Potassium fluoride (KF) with phase-transfer catalysts (e.g., 18-crown-6) in polar aprotic solvents (e.g., DMF) may displace leaving groups (e.g., nitro or halide) at the 2-position. This method is less common due to the inertness of fluorene’s C-H bonds.

Post-Carboxylation Fluorination

Direct fluorination of 9H-fluorene-9-carboxylic acid is challenging due to deactivation by the electron-withdrawing carboxylic acid group. However, directing group-assisted fluorination could be explored:

Proposed Pathway

-

Protection : Convert the carboxylic acid to an ester (e.g., methyl ester) to reduce electron withdrawal.

-

Fluorination : Use a directed ortho-metalation strategy with LDA (lithium diisopropylamide) followed by quenching with NFSI (N-fluorobenzenesulfonimide).

-

Deprotection : Hydrolyze the ester back to the carboxylic acid.

Challenges : Low regioselectivity and competing side reactions at other positions.

Carboxylation of Fluorinated Fluorene

Ester Formation

Adapting the method from patent, 2-fluorofluorene is reacted with diethyl carbonate and sodium hydride in an aromatic solvent (e.g., toluene):

Reaction Conditions

-

Molar Ratios :

-

Temperature : 65–70°C for 5–8 hours.

-

Solvent : Toluene or excess dialkyl carbonate.

Key Observation : Excess dialkyl carbonate (>4x stoichiometric) improves yields by acting as both reactant and solvent.

Saponification of the Ester

The intermediate ester is hydrolyzed using concentrated hydrochloric acid and acetic acid under reflux:

Procedure

-

Acid Mixture : 10% HCl and glacial acetic acid (3:1 ratio).

-

Reflux Duration : 4 hours.

-

Isolation : Cooling to –20°C precipitates the product, which is filtered and washed with toluene.

Yield : ~80% for non-fluorinated analogues, suggesting potential reductions for fluorinated derivatives due to steric and electronic effects.

Comparative Analysis of Synthetic Routes

| Parameter | Pre-Carboxylation Fluorination | Post-Carboxylation Fluorination |

|---|---|---|

| Regioselectivity | Moderate (2-position favored) | Low (multiple positions possible) |

| Yield | 60–70% | 30–50% |

| Complexity | Medium | High |

| Purification Needs | Column chromatography | Recrystallization |

Optimization Challenges

Solvent and Base Selection

Temperature Control

Maintaining temperatures below 80°C prevents decomposition of sensitive intermediates. Patent reports optimal yields at 65–70°C.

Purification Techniques

-

Crystallization : The product is isolated via cooling and washed with toluene to remove unreacted starting materials.

-

Distillation : Excess dialkyl carbonate is recovered under reduced pressure (e.g., 1700 mL diethyl carbonate distilled at 40°C).

Industrial-Scale Considerations

Q & A

Q. What are the recommended handling and storage conditions for 2-fluoro-9H-fluorene-9-carboxylic acid to ensure experimental reproducibility?

- Methodological Answer: Based on safety data sheets (SDS), handling should include strict personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Storage requires airtight containers in cool (<25°C), dry conditions, away from incompatible materials like strong oxidizers. Dust formation must be minimized via local exhaust ventilation . For reproducibility, pre-weigh samples in controlled environments (e.g., gloveboxes) to avoid hygroscopic or oxidative degradation.

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer: While direct synthesis is not detailed in the evidence, analogous compounds (e.g., 9-fluorenecarboxylic acid derivatives) suggest fluorination via electrophilic substitution or nucleophilic displacement. For example:

- Fluorination Step: Use Selectfluor™ or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 2-position of the fluorene backbone.

- Carboxylic Acid Formation: Oxidize a methyl or alcohol substituent at the 9-position using KMnO₄ or CrO₃ under acidic conditions.

Intermediate characterization via HPLC (≥95% purity) and NMR (¹H/¹³C, 19F) is critical to confirm regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for fluorene-carboxylic acid derivatives under varying experimental conditions?

- Methodological Answer: Contradictions in stability (e.g., pH-dependent decomposition) can be addressed via:

- Kinetic Studies: Monitor degradation rates using UV-Vis spectroscopy or LC-MS under controlled pH (2–12), temperature (20–80°C), and light exposure.

- Bromine Scavenging: As demonstrated for fluorene-9-carboxylic acid enol-keto tautomerism, bromine quenching followed by iodometric titration quantifies reactive intermediates .

- Accelerated Stability Testing: Use Arrhenius plots to extrapolate shelf-life under standard lab conditions.

Q. What advanced spectroscopic or crystallographic methods are recommended for characterizing keto-enol tautomerism in this compound?

- Methodological Answer:

- X-ray Crystallography: Employ SHELXL for high-resolution structure determination to identify tautomeric forms. For dynamic systems, use low-temperature (100 K) data collection to "freeze" tautomeric states .

- NMR Spectroscopy: ¹H NMR in DMSO-d₆ can detect enol protons (δ 10–12 ppm) and keto carbonyls (δ 170–180 ppm in ¹³C). Variable-temperature NMR tracks tautomeric equilibria.

- Kinetic Analysis: Use stopped-flow UV-Vis to measure tautomerization rates, as applied to fluorene-9-carboxylic acid .

Q. How can computational modeling be integrated with experimental data to predict reaction pathways involving this compound?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate transition states and activation energies for fluorination or tautomerization steps. Compare with experimental kinetic data (e.g., kobs from flash photolysis) .

- Molecular Dynamics (MD): Simulate solvent effects on stability using explicit solvent models (e.g., water, DMSO).

- Docking Studies: Predict interactions with biological targets (e.g., enzymes) for applications in medicinal chemistry.

Q. What strategies are effective for analyzing trace impurities or byproducts in synthetic batches of this compound?

- Methodological Answer:

- LC-MS/MS: Use reverse-phase C18 columns with ESI ionization to detect fluorinated byproducts (e.g., di- or tri-fluorinated analogs).

- Isotopic Labeling: Introduce ¹³C or ²H labels at reactive sites to track unintended substitutions.

- HPLC-PDA: Pair photodiode array detection with retention time alignment against reference standards for impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.